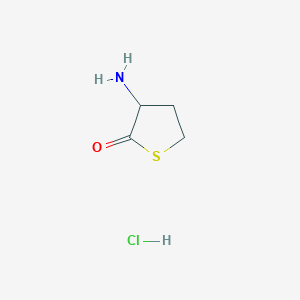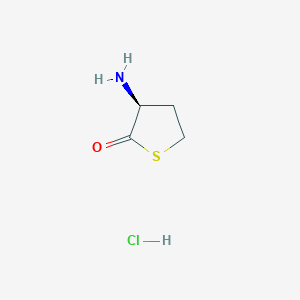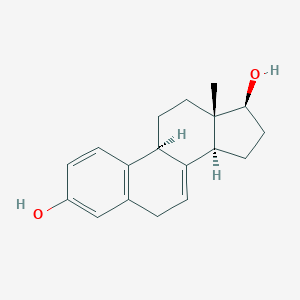
17beta-Dihydroequilin
Overview
Description
17beta-Dihydroequilin is a naturally occurring estrogen sex hormone found in horses and is also used as a medication. It is a minor constituent of conjugated estrogens, such as those found in the medication Premarin. This compound is known for its significant estrogenic activity and potency, making it an important component in hormone replacement therapies .
Biochemical Analysis
Biochemical Properties
17beta-Dihydroequilin acts as an estrogen, binding to estrogen receptors (ERs) such as ERα and ERβ . It has a relative binding affinity of approximately 113% and 108% for ERα and ERβ, respectively . This compound interacts with various biomolecules, including sex hormone-binding globulin (SHBG), with about 30% of the relative binding affinity of testosterone . The metabolic clearance rate of this compound is 1,250 L/day/m² .
Cellular Effects
This compound influences cell function by acting as an agonist of estrogen receptors, leading to various cellular responses . It has been shown to have disproportionate effects in tissues such as the liver and uterus . The compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its estrogenic activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to estrogen receptors, leading to the activation of these receptors and subsequent changes in gene expression . It has a higher estrogenic activity and potency compared to other equine estrogens . The compound’s interaction with estrogen receptors results in various physiological effects, including the regulation of reproductive and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound has a metabolic clearance rate of 1,250 L/day/m², indicating its rapid metabolism . Long-term studies have shown that this compound can maintain its estrogenic activity over extended periods, with significant effects on cellular function observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound exhibits estrogenic activity, while higher doses can lead to toxic or adverse effects . The threshold effects observed in these studies highlight the importance of dosage regulation to achieve the desired therapeutic outcomes without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, including its conversion to equilin and other metabolites . The compound interacts with enzymes such as 17beta-hydroxysteroid dehydrogenase, which plays a crucial role in its metabolism . These metabolic pathways influence the levels of metabolites and the overall metabolic flux within the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to SHBG and other transport proteins . This distribution affects its bioavailability and overall physiological effects .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions: 17beta-Dihydroequilin can be synthesized through the reduction of equilin. The reduction process typically involves the use of hydrogenation catalysts under controlled conditions. The reaction conditions include maintaining a specific temperature and pressure to ensure the selective reduction of equilin to this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the extraction of equilin from natural sources, followed by its chemical reduction. The process is optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 17beta-Dihydroequilin undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its oxidized forms using oxidizing agents.
Reduction: The reduction of equilin to this compound is a key reaction in its synthesis.
Substitution: This reaction involves the replacement of specific functional groups in the molecule with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction process.
Substitution: Various reagents, such as halogens and alkylating agents, are used under controlled conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: this compound itself is the major product.
Substitution: Substituted derivatives of this compound with different functional groups.
Scientific Research Applications
17beta-Dihydroequilin has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference compound in the study of estrogenic activity and hormone replacement therapies.
Biology: Research on this compound helps in understanding the role of estrogens in biological processes and their effects on various tissues.
Medicine: It is used in hormone replacement therapies for postmenopausal women to alleviate symptoms associated with estrogen deficiency.
Mechanism of Action
17beta-Dihydroequilin exerts its effects by binding to estrogen receptors, specifically estrogen receptor alpha and estrogen receptor beta. This binding activates the receptors, leading to the transcription of estrogen-responsive genes. The compound has a high relative binding affinity for these receptors, which contributes to its potent estrogenic activity. The molecular targets and pathways involved include the regulation of gene expression related to reproductive tissues, bone density, and cardiovascular health .
Comparison with Similar Compounds
Equilin: Another naturally occurring estrogen found in horses, which is converted to 17beta-Dihydroequilin in the body.
Estradiol: A potent estrogen used in hormone replacement therapies, similar in function to this compound.
17beta-Dihydroequilenin: A related compound with selective estrogen receptor modulator-like activity
Uniqueness: this compound is unique due to its high estrogenic potency and its ability to be converted from equilin in the body. Unlike other estrogens, it shows disproportionate effects in certain tissues, such as the liver and uterus, making it a critical component in hormone replacement therapies .
Properties
IUPAC Name |
13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLMJANWPUQQTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3563-27-7 | |
| Record name | NSC12170 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 17β-Dihydroequilin interact with estrogen receptors (ERs) and what are the downstream effects compared to 17β-estradiol?
A: 17β-Dihydroequilin, like other ring B unsaturated estrogens, exhibits differential interactions with ERα and ERβ. While its binding affinity for both ER subtypes is lower than that of 17β-estradiol, it demonstrates a higher preference for ERβ. [] This selective binding to ERβ leads to significant transcriptional activity, particularly in the presence of both ER subtypes. For instance, 17β-Dihydroequilin induced a 200% increase in secreted alkaline phosphatase activity when both ERα and ERβ were present, surpassing the activity observed with 17β-estradiol in the same context. [] This suggests that 17β-Dihydroequilin may exert its effects primarily through ERβ, particularly in tissues where both ER subtypes are expressed.
Q2: Can you elaborate on the potential therapeutic implications of the differential ER subtype activation by 17β-Dihydroequilin?
A: The preferential activation of ERβ by 17β-Dihydroequilin presents exciting opportunities for developing targeted hormone replacement therapies. [] Since ERβ is the predominant ER subtype in certain tissues, such as bone and the cardiovascular system, 17β-Dihydroequilin could potentially offer beneficial effects in these tissues with potentially fewer side effects associated with ERα activation. Further research is crucial to explore these possibilities and determine the clinical relevance of these findings.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


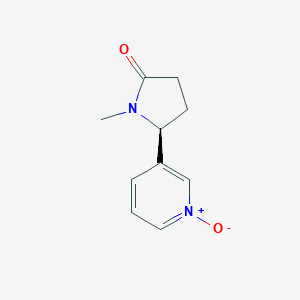
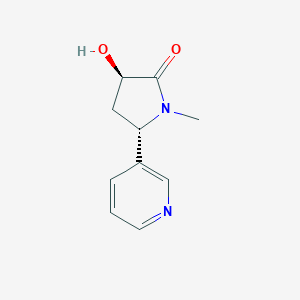
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B196159.png)
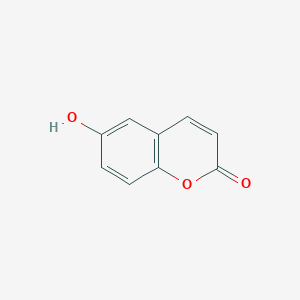
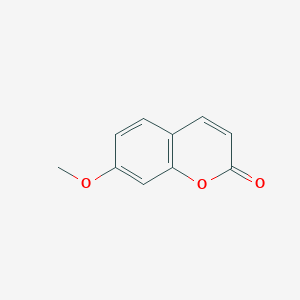

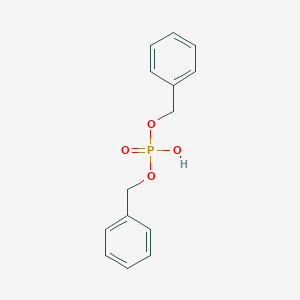
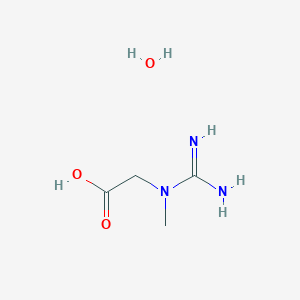
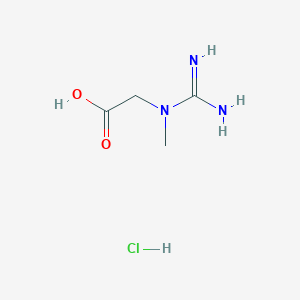
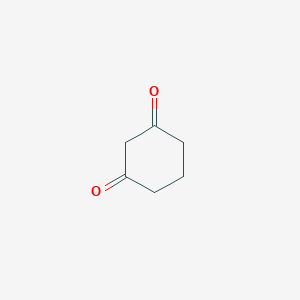
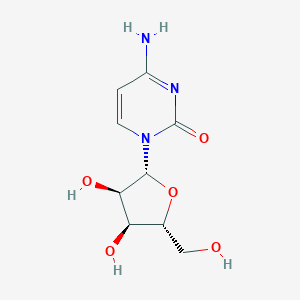
![4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B196192.png)
